molecular formula C7H2BrFN2O2S B11762089 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole

2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole

Cat. No.: B11762089
M. Wt: 277.07 g/mol
InChI Key: GFPMKYVPAANDRK-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole typically involves the nitration of 2-Bromo-6-fluoro-1,3-benzothiazole. One common method includes the reaction of 2-Bromo-6-fluoro-1,3-benzothiazole with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of the nitro group allows for redox reactions, which can influence cellular processes. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-nitrobenzene
  • 3-Bromo-4-fluoro-1-nitrobenzene
  • 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole

Uniqueness

This compound is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H2BrFN2O2S

Molecular Weight

277.07 g/mol

IUPAC Name

2-bromo-6-fluoro-4-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrFN2O2S/c8-7-10-6-4(11(12)13)1-3(9)2-5(6)14-7/h1-2H

InChI Key

GFPMKYVPAANDRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Br)F

Origin of Product

United States

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